

physical and chemical properties of 4-(3-ethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-ethoxyphenyl)benzoic Acid

Cat. No.: B1334131

[Get Quote](#)

An In-depth Technical Guide to 4-(3-ethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(3-ethoxyphenyl)benzoic acid**, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, namely 4-(3-methoxyphenyl)benzoic acid and 4-ethoxybenzoic acid, to provide estimated physicochemical properties. This document also outlines a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, predicted spectroscopic data and a discussion on the potential biological relevance of this class of compounds are presented to support further research and development efforts.

Introduction

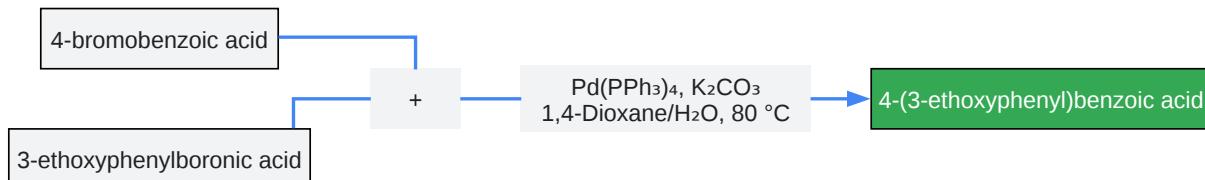
Biphenyl carboxylic acids are a class of organic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry, where they serve as scaffolds for the development of novel therapeutic agents, and in materials science as building

blocks for liquid crystals and polymers.[1][2] Their rigid biphenyl core, combined with the functional handle of a carboxylic acid, allows for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution patterns on the biphenyl rings can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on **4-(3-ethoxyphenyl)benzoic acid**, providing a detailed, albeit partially predictive, technical overview for researchers.

Physicochemical Properties

The following table summarizes the estimated and known physical and chemical properties of **4-(3-ethoxyphenyl)benzoic acid** and its close structural analogs. Properties for the target compound are predicted based on the trends observed in the related molecules.

Property	4-(3-ethoxyphenyl)benzoic acid (Predicted)	4-(3-methoxyphenyl)benzoic acid[4][5]	4-ethoxybenzoic acid[6][7]
Molecular Formula	C ₁₅ H ₁₄ O ₃	C ₁₄ H ₁₂ O ₃	C ₉ H ₁₀ O ₃
Molecular Weight	242.27 g/mol	228.24 g/mol	166.17 g/mol
Appearance	White to off-white solid	White solid	Solid
Melting Point	~180-190 °C	Not available	197-199 °C
Boiling Point	> 300 °C (decomposes)	Not available	Not available
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and other polar organic solvents.	Not available	Slightly soluble in water.
pKa	~ 4-5	Not available	Not available
CAS Number	Not assigned	5783-36-8	619-86-3


Note: The properties for **4-(3-ethoxyphenyl)benzoic acid** are estimations based on structure-activity relationships and data from analogous compounds. Experimental verification is recommended.

Synthesis

The most common and efficient method for the synthesis of 4-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.^{[8][9]} This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.^[8]

Proposed Synthetic Route

A plausible synthetic route for **4-(3-ethoxyphenyl)benzoic acid** involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid.

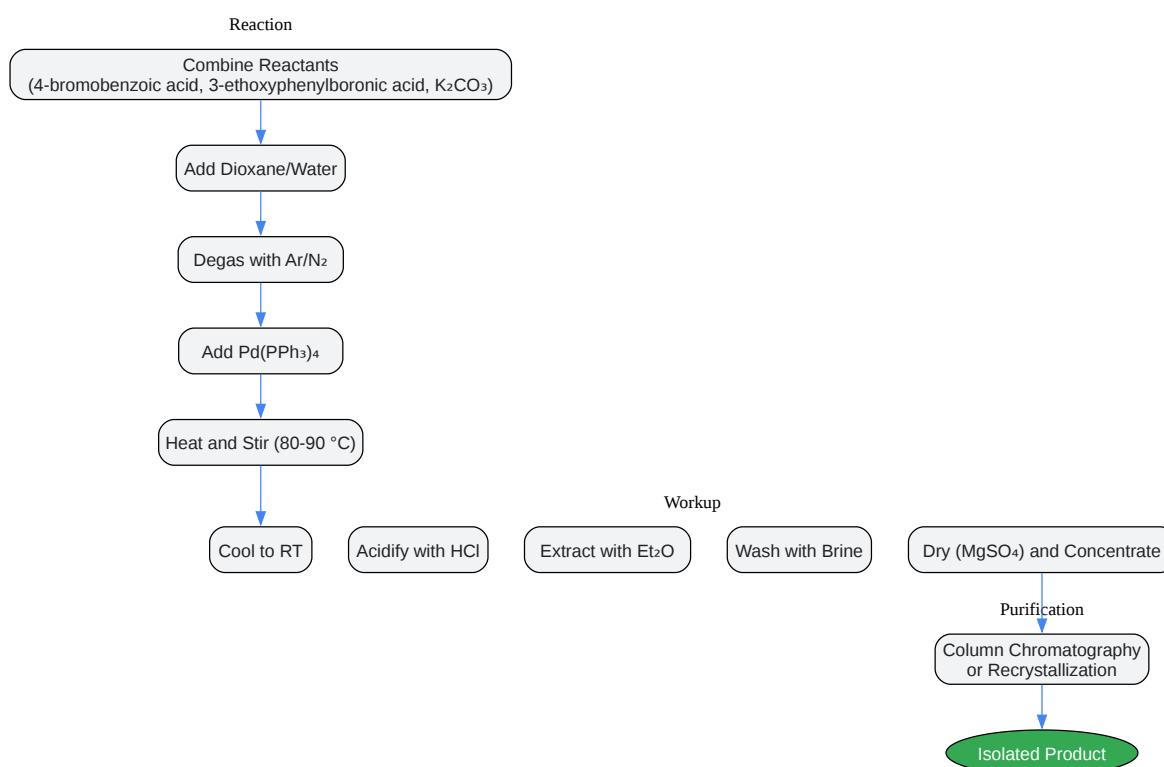
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(3-ethoxyphenyl)benzoic acid**.

Detailed Experimental Protocol

This protocol is a general procedure adapted from known Suzuki-Miyaura coupling reactions for similar substrates.^{[8][9][10]} Optimization may be required.

Materials:


- 4-bromobenzoic acid
- 3-ethoxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Deionized water
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
- **Degassing:** Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Add 1 M HCl to acidify the mixture to a pH of approximately 2-3.
 - Extract the aqueous layer with diethyl ether (3 x volume).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **4-(3-ethoxyphenyl)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for **4-(3-ethoxyphenyl)benzoic acid** based on the known data for 4-(3-methoxyphenyl)benzoic acid and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

- δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
- δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
- δ ~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.
- δ ~7.3-7.4 ppm (t, 1H): Aromatic proton on the ethoxy-substituted ring.
- δ ~7.1-7.2 ppm (m, 2H): Aromatic protons on the ethoxy-substituted ring.
- δ ~6.9-7.0 ppm (d, 1H): Aromatic proton on the ethoxy-substituted ring.
- δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
- δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- δ ~167-168 ppm: Carboxylic acid carbon (-COOH).
- δ ~158-159 ppm: Aromatic carbon attached to the ethoxy group.
- δ ~145-146 ppm: Quaternary aromatic carbon of the benzoic acid ring.
- δ ~130-131 ppm: Aromatic CH carbons ortho to the carboxylic acid.
- δ ~129-130 ppm: Aromatic CH carbon on the ethoxy-substituted ring.
- δ ~127-128 ppm: Aromatic CH carbons meta to the carboxylic acid.
- δ ~119-120 ppm: Aromatic CH carbon on the ethoxy-substituted ring.

- $\delta \sim 114\text{-}115$ ppm: Aromatic CH carbons on the ethoxy-substituted ring.
- $\delta \sim 63\text{-}64$ ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).
- $\delta \sim 14\text{-}15$ ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).

IR (Infrared) Spectroscopy

- $\sim 2500\text{-}3300\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid.
- $\sim 1680\text{-}1710\text{ cm}^{-1}$ (strong): C=O stretch of the carboxylic acid.
- $\sim 1600, 1450\text{-}1500\text{ cm}^{-1}$: C=C stretching of the aromatic rings.
- $\sim 1250\text{-}1300\text{ cm}^{-1}$: C-O stretching of the carboxylic acid and ether.

Mass Spectrometry (MS)

- [M]⁺: Expected at m/z = 242.27.
- [M-H]⁻: Expected at m/z = 241.26.
- Fragmentation: Loss of -OH (m/z = 225), -COOH (m/z = 197), and -OC₂H₅ (m/z = 197).

Potential Biological Relevance and Applications

While no specific biological activity has been reported for **4-(3-ethoxyphenyl)benzoic acid**, the broader class of biphenyl carboxylic acid derivatives has shown a wide range of pharmacological activities.^{[2][3]} These include:

- Antimicrobial and Antifungal Activity: Several biphenyl derivatives have demonstrated efficacy against various strains of bacteria and fungi.^[11]
- Anti-inflammatory Properties: Some biphenyl carboxylic acids act as non-steroidal anti-inflammatory drugs (NSAIDs).^[1]
- Anticancer Activity: This class of compounds has been investigated for its potential to inhibit cancer cell proliferation.^[1]

- Platelet-Activating Factor (PAF) Antagonism: Certain biphenylcarboxamides have shown to be potent PAF antagonists, which could have applications in treating inflammatory and allergic diseases.[12]

The specific ethoxy substitution at the 3-position of the second phenyl ring in **4-(3-ethoxyphenyl)benzoic acid** may modulate its lipophilicity and steric profile, potentially influencing its binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

This technical guide provides a foundational understanding of **4-(3-ethoxyphenyl)benzoic acid**, a compound for which direct experimental data is currently limited. By extrapolating from closely related analogs, we have presented estimated physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating further investigation into the synthesis, characterization, and potential applications of this and similar biphenyl carboxylic acid derivatives. Experimental validation of the predicted properties and biological activities is a crucial next step in advancing our knowledge of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. [4-\(3-methoxyphenyl\)benzoic Acid | C14H12O3 | CID 2759551 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]

- 6. Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Benzoic acid, 4-ethoxy- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-(3-ethoxyphenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334131#physical-and-chemical-properties-of-4-3-ethoxyphenyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

